

Comins' Reagent: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-[*N,N*-

Compound Name: *Bis(Trifluoromethylsulphonyl)amin*
o-5-chloropyridine

Cat. No.: B141204

[Get Quote](#)

An in-depth exploration of the physical, chemical, and reactive properties of N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), a pivotal reagent in modern organic synthesis.

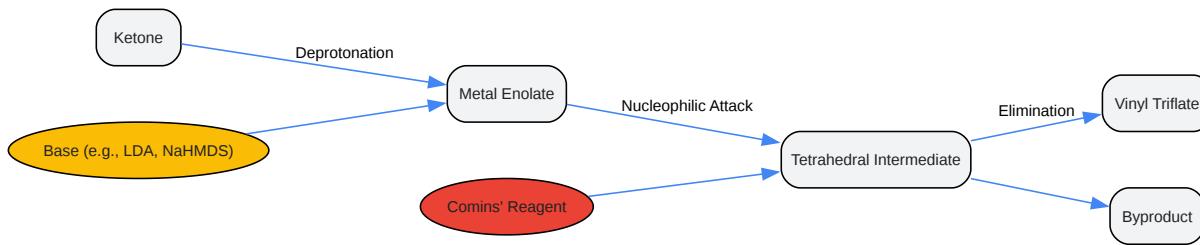
Comins' reagent, chemically known as N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a highly effective triflating agent utilized for the synthesis of vinyl triflates from ketones, aldehydes, and their corresponding enolates.^{[1][2]} Developed by Professor Daniel L. Comins, this reagent has become an indispensable tool in organic chemistry, particularly in the construction of complex molecules and intermediates for drug discovery. Its stability, high reactivity, and selectivity offer significant advantages over other triflating agents. This guide provides a detailed overview of its properties, experimental protocols, and reaction mechanisms.

Core Physical and Chemical Properties

Comins' reagent is a white to light yellow crystalline solid that is stable under ambient conditions, making it convenient to handle and store.^[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonyl)amide	[4]
Synonyms	2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine, Comins' Triflating Reagent	[4]
CAS Number	145100-51-2	
Molecular Formula	C ₇ H ₃ ClF ₆ N ₂ O ₄ S ₂	
Molecular Weight	392.68 g/mol	
Appearance	White to light yellow crystalline solid	[3]
Melting Point	45-47 °C	
Solubility	Soluble in most organic solvents.	[5]
Storage Temperature	2-8°C	

Spectroscopic Data


The structural integrity of Comins' reagent can be confirmed through various spectroscopic techniques. The key spectral data are presented below.

Spectroscopic Technique	Characteristic Peaks
¹ H NMR (CDCl ₃)	Signals corresponding to the protons on the chloropyridyl ring.
¹³ C NMR (CDCl ₃)	Resonances for the carbons of the chloropyridyl ring and the trifluoromethyl groups.
FTIR (ATR)	Strong absorption bands characteristic of S=O and C-F bonds.

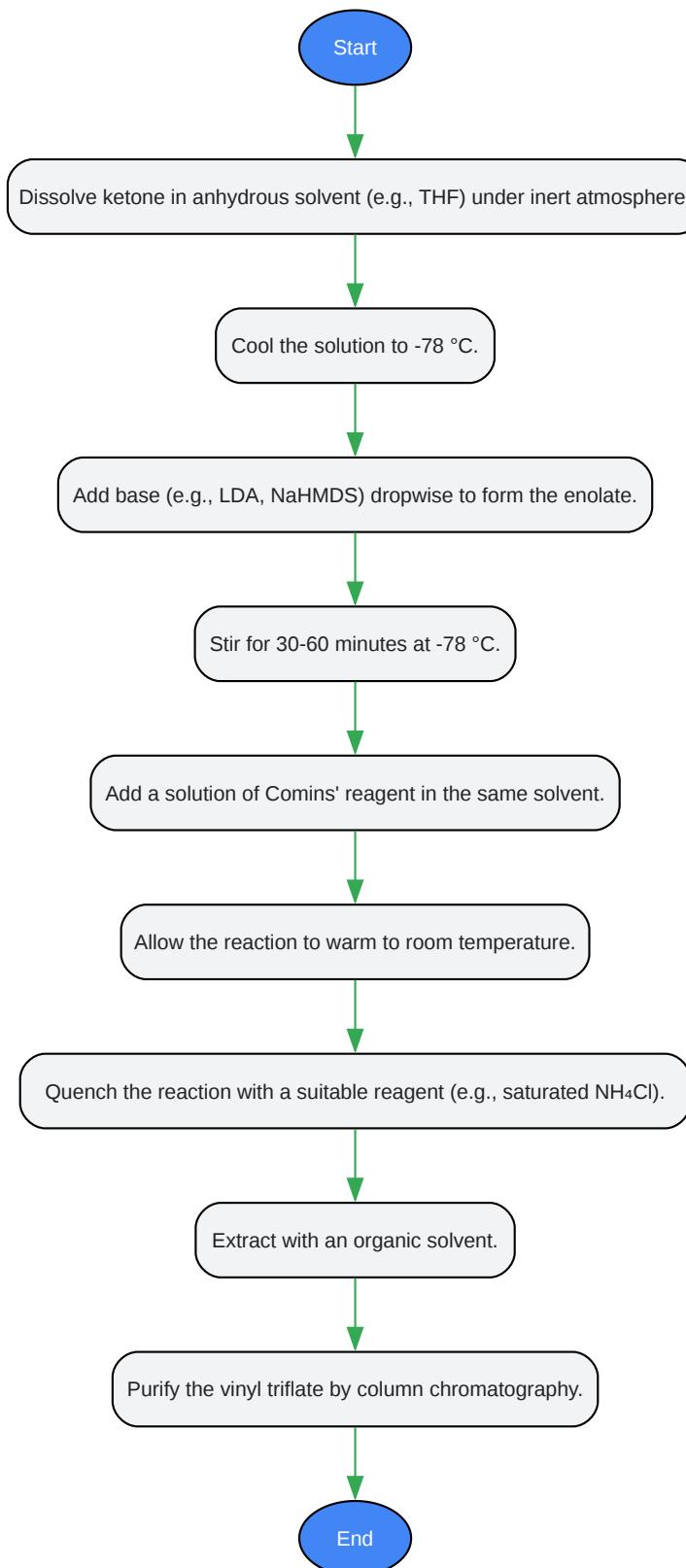
Reaction Chemistry and Mechanism

The primary application of Comins' reagent is the conversion of a ketone or aldehyde to a vinyl triflate. This transformation proceeds through the reaction of the corresponding metal enolate with the reagent. The trifluoromethanesulfonyl group is a highly effective leaving group, facilitating subsequent cross-coupling reactions such as Suzuki, Heck, and Stille couplings.^[6]

The generally accepted mechanism involves the nucleophilic attack of the enolate oxygen on one of the sulfur atoms of the Comins' reagent. This is followed by the departure of the chloropyridyl-bis(trifluoromethanesulfonyl)amide anion, a good leaving group, to furnish the vinyl triflate.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of Comins' reagent with a ketone.


Experimental Protocols

Synthesis of Comins' Reagent

A detailed procedure for the synthesis of N-(5-chloro-2-pyridyl)triflimide has been reported in *Organic Syntheses*. The process involves the reaction of 2-amino-5-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base.

General Procedure for the Synthesis of Vinyl Triflates

The following is a general protocol for the formation of a vinyl triflate from a ketone using Comins' reagent.

[Click to download full resolution via product page](#)**Caption:** General experimental workflow for vinyl triflate synthesis.

Examples of Vinyl Triflate Synthesis

The following table provides examples of vinyl triflate synthesis from various ketones using Comins' reagent, highlighting the reaction conditions and yields.

Ketone Substrate	Base	Solvent	Temperature (°C)	Yield (%)	Reference
Cyclohexanone	LDA	THF	-78 to rt	81	[7]
Acetophenone	KHMDS	THF	-78	92	
2-Methylcyclohexanone	LDA	THF	-78	85 (kinetic product)	
4-tert-Butylcyclohexanone	NaHMDS	THF	-78	95	

Safety and Handling

Comins' reagent is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

Comins' reagent is a powerful and versatile tool for the synthesis of vinyl triflates, which are valuable intermediates in a wide range of organic transformations, particularly in the realm of cross-coupling chemistry. Its stability, high reactivity, and the mild conditions under which it reacts make it a preferred choice for complex molecule synthesis in both academic and industrial research, including drug development. This guide provides essential information for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A review on various aspects of organic synthesis using Comins' reagent - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) 25 g | Buy Online [thermofisher.com]
- 4. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 | CID 388544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[N,N-Bis(trifluoromethanesulfonyl)amino]-5-chloropyridine | 145100-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Named Molecules in Organic Chemistry | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Comins' Reagent: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141204#physical-and-chemical-properties-of-comins-reagent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com